molecular formula C11H16ClN3O2 B2633254 6-chloro-5-nitro-N,N-dipropylpyridin-2-amine CAS No. 1987059-65-3

6-chloro-5-nitro-N,N-dipropylpyridin-2-amine

Cat. No. B2633254
CAS RN: 1987059-65-3
M. Wt: 257.72
InChI Key: FBXCHBXANJLJAC-UHFFFAOYSA-N
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Description

“6-chloro-5-nitro-N,N-dipropylpyridin-2-amine” is a chemical compound with the molecular formula C11H16ClN3O2. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The compound also has nitro (-NO2), chloro (-Cl), and dipropylamine (-N(C3H7)2) functional groups attached to the pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyridine ring, with the nitro, chloro, and dipropylamine groups attached at the 6th, 5th, and 2nd positions, respectively . The exact 3D conformation would depend on the specific spatial arrangement of these groups around the pyridine ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the functional groups it contains. For example, the presence of the polar nitro and amine groups would likely make this compound more polar and potentially more soluble in polar solvents .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis of Nitro N,N′-Dipyridinylamines via Oxidative Nucleophilic Substitution of Hydrogen : This study outlines a method for synthesizing nitro-substituted N,N′-dipyridinylamines, which may be closely related to the target compound in terms of chemical reactivity and potential applications in organic synthesis (Patriciu et al., 2007).

Catalytic and Material Applications

  • Recent Progresses in Graphene-based (Photo)catalysts for Reduction of Nitro Compounds : This review highlights the use of graphene-based catalysts for the reduction of nitro compounds to amines, a process that is relevant for the synthesis and functionalization of compounds like "6-chloro-5-nitro-N,N-dipropylpyridin-2-amine" in the production of amines, which are valuable in drug synthesis, dye production, and other applications (Nasrollahzadeh et al., 2020).

Chemical Synthesis and Modifications

  • Efficient and Selective Synthesis of Alkoxy Substituted Di(pyridin-2-yl)amines and N-Arylpyridin-2-ylamines : This paper describes a method for the synthesis of alkoxy-substituted pyridinylamines, which could provide insights into modifying the "6-chloro-5-nitro-N,N-dipropylpyridin-2-amine" for specific functionalities or applications (Grig-Alexa et al., 2012).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the context in which the compound is used. Without specific information on the biological activity of this compound, it’s difficult to provide a detailed mechanism of action .

Future Directions

The future research directions for a compound like this would depend on its potential applications. For example, if it shows promising biological activity, it could be further studied as a potential therapeutic agent. Alternatively, if it has interesting chemical reactivity, it could be studied in the context of synthetic chemistry .

properties

IUPAC Name

6-chloro-5-nitro-N,N-dipropylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O2/c1-3-7-14(8-4-2)10-6-5-9(15(16)17)11(12)13-10/h5-6H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXCHBXANJLJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NC(=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-5-nitro-N,N-dipropylpyridin-2-amine

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